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Cat. No.: B079174 Get Quote

Executive Summary
Carboxypeptidase Y (CPY, EC 3.4.16.1), also known as serine carboxypeptidase I, is a

vacuolar exopeptidase from Saccharomyces cerevisiae distinguished by its broad substrate

specificity. Unlike pancreatic carboxypeptidases A and B, CPY can liberate almost any C-

terminal amino acid, including proline and glycine.

This guide focuses on Z-Phe-Gly, a synthetic dipeptide substrate used to probe the S1' subsite

specificity of CPY. While Z-Phe-Leu represents the "gold standard" for maximal catalytic

efficiency (

), Z-Phe-Gly serves as a critical tool for characterizing the enzyme's tolerance for small, non-
hydrophobic residues at the P1' position. This document outlines the mechanistic basis of this
interaction, kinetic comparisons, and a validated protocol for high-throughput screening.

Mechanistic Insight: The S1-S1' Interaction
To understand the specificity of Z-Phe-Gly, one must analyze the active site architecture of

CPY. The enzyme operates via a catalytic triad (Ser146, His397, Asp32) similar to

chymotrypsin.

Structural Logic of Z-Phe-Gly
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P1 Position (Phenylalanine): The "Z-Phe" moiety is the anchor. The benzyl side chain of

Phenylalanine binds tightly into the S1 hydrophobic pocket (lined by Leu178, Tyr256). This

high-affinity interaction positions the scissile bond correctly relative to the catalytic serine.

P1' Position (Glycine): The leaving group (Glycine) sits in the S1' binding pocket.

The S1' Constraint: The S1' pocket of CPY is spacious and hydrophobic (lined by Leu272).

It is evolutionarily optimized for bulky hydrophobic residues (Leu, Phe).

The Glycine Effect: Glycine, lacking a side chain, cannot form extensive hydrophobic van

der Waals contacts with the S1' pocket. Consequently, Z-Phe-Gly typically exhibits a

higher

(lower affinity) and lower

compared to Z-Phe-Leu, making it a sensitive probe for detecting subtle changes in active
site conformation or solvent viscosity effects.

Catalytic Pathway Visualization
The following diagram illustrates the catalytic cycle and the specific binding orientation of Z-

Phe-Gly.
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Caption: Catalytic cycle of CPY hydrolyzing Z-Phe-Gly. Note the weak interaction in the S1'

subsite due to Glycine's lack of a side chain.

Kinetic Profiling & Data Interpretation
When designing assays, it is crucial to benchmark Z-Phe-Gly against standard substrates. The

following data summarizes the relative kinetic efficiency.

Comparative Kinetic Parameters (pH 6.5, 25°C)

Substrate P1 Residue P1' Residue
Relative

(%)

Interaction
Type

Z-Phe-Leu Phe (Aromatic)
Leu

(Hydrophobic)

100%

(Reference)

Optimal S1 & S1'

fit

Z-Phe-Phe Phe (Aromatic) Phe (Aromatic) ~85-95%
Strong

Hydrophobic

Z-Phe-Ala Phe (Aromatic) Ala (Small Alkyl) ~40-60%
Reduced S1'

contact

Z-Phe-Gly Phe (Aromatic) Gly (None) ~10-25%
Minimal S1'

contact

Key Insight: Z-Phe-Gly is a slow substrate. The absence of a side chain in Glycine results in

the loss of favorable van der Waals interactions in the S1' cleft. This makes Z-Phe-Gly an

excellent "negative control" for specificity or a substrate to study the rate-limiting step of

deacylation vs. acylation without the complexity of bulky product release.

Validated Experimental Protocol
This protocol uses a continuous spectrophotometric assay monitoring the decrease in

absorbance at 230-238 nm, corresponding to the cleavage of the peptide bond in the vicinity of

the Z-chromophore.

Reagents & Preparation
Buffer (Reaction Mix): 50 mM MES (2-[N-morpholino]ethanesulfonic acid), pH 6.5.
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Note: CPY has a broad pH optimum (5.5–7.5), but 6.5 is standard for kinetic comparisons.

Substrate Stock: 20 mM Z-Phe-Gly in 100% Methanol or DMSO.

Solubility Warning: Z-Phe-Gly is hydrophobic. Dissolve in organic solvent first, then dilute

into aqueous buffer. Keep final organic solvent concentration <2% to avoid denaturation.

Enzyme Stock: CPY (lyophilized) dissolved in 1 mM HCl (to prevent autolysis) or water to ~1

mg/mL. Store at 4°C.

Assay Workflow (Spectrophotometric)
Blank Preparation: In a quartz cuvette, mix 2.9 mL of MES Buffer and 0.1 mL of Substrate

Stock.

Equilibration: Incubate at 25°C for 3-5 minutes.

Baseline: Record absorbance at 238 nm (

) to ensure stability.

Initiation: Add 10-50 µL of Enzyme Stock. Invert rapidly to mix.

Measurement: Monitor the decrease in absorbance at 238 nm for 3–5 minutes.

Calculation: Use the extinction coefficient difference (

) for the Z-Phe-Gly peptide bond cleavage.

Estimated

: ~900 M⁻¹cm⁻¹. (Note: This value should be empirically determined for highest accuracy).

Data Analysis Workflow
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Caption: Step-by-step workflow for the continuous spectrophotometric assay of CPY activity.

Troubleshooting & Optimization
Low Activity: If the rate with Z-Phe-Gly is too low to detect, increase the enzyme

concentration by 5-10x compared to what is used for Z-Phe-Leu. This is expected due to the

lower

.

Substrate Precipitation: If the solution becomes cloudy upon adding the substrate stock to

the buffer, the concentration (1 mM) may be too high for the aqueous buffer. Lower the
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concentration to 0.5 mM or increase the methanol content (up to 5%).

Inhibitor Contamination: PMSF and DFP are potent inhibitors of CPY (Serine protease).

Ensure glassware and buffers are free of these agents.

Mercury/Copper Sensitivity: CPY contains a free sulfhydryl group (Cys) near the active site

(though not catalytic). Heavy metals (

,

) and PCMB will inhibit activity. Include 1 mM EDTA in the buffer if metal contamination is
suspected.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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